
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrimidine . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to have various chemical and biological applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidine derivatives can be synthesized via reactions between certain acids and 2-amino-4,6-dimethylpyrimidine .Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide, due to its complex structure, is likely involved in various synthetic and structural analyses within chemical research. Compounds with similar pyrimidine cores have been synthesized and studied for their structural properties and potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel 5,7-diaryltetrahydro-4-hydroxypyrido[4,3-d]pyrimidines and their derivatives has been explored for their potential utility in various chemical and biological contexts (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Antimicrobial and Anticancer Activities
Compounds structurally related to this compound have been evaluated for their antimicrobial and anticancer properties. For example, pyrimidine derivatives have been synthesized and tested for their efficacy against various microbial strains, showing promising results as antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, novel pyrazolopyrimidines derivatives have demonstrated significant anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of such compounds (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole derivatives and their evaluation for insecticidal and antibacterial activities represent another area of application. These compounds have shown effectiveness against specific pests and microbial strains, indicating their potential in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Anti-Tuberculosis Activity
The advent of imidazo[1,2-a]pyridine-3-carboxamides, including pyrimidine derivatives, has been marked by their potent activity against multi- and extensive drug-resistant tuberculosis strains. These compounds have shown excellent selective potency and encouraging pharmacokinetics, making them promising candidates for tuberculosis treatment (Moraski et al., 2011).
properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-15(2)22-18(21-14)25-17-9-11-23(13-17)19(24)20-10-8-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMHKMPINUPWEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


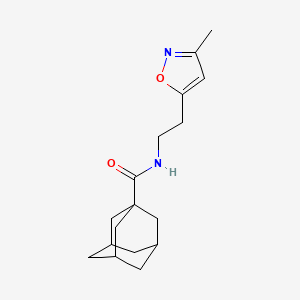
![ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2373066.png)
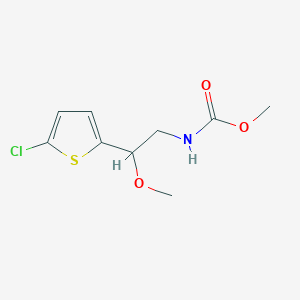
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373068.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373072.png)
![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B2373078.png)
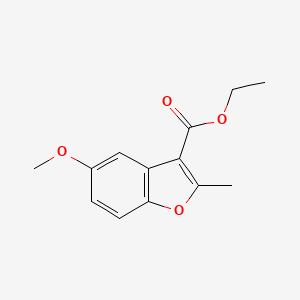
![[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B2373080.png)

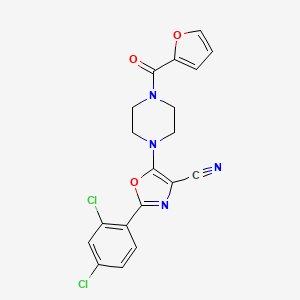
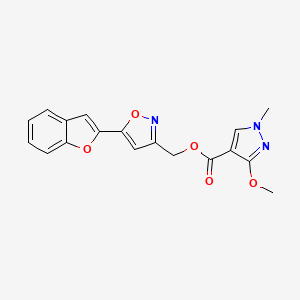
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2373085.png)